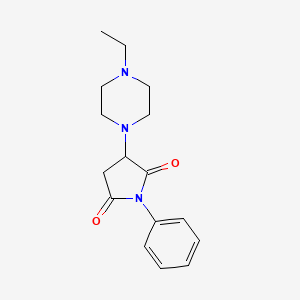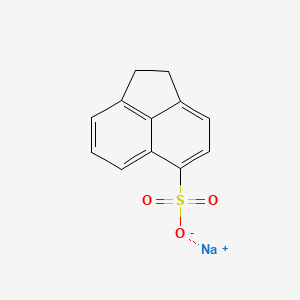
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione, also known as Etizolam, is a benzodiazepine analog that has been widely used in scientific research. It was first introduced in Japan in 1983 and has since been used for its anxiolytic, sedative, and muscle relaxant properties.
作用机制
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron. This leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to have anticonvulsant properties and to be effective in the treatment of insomnia. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which play a role in regulating mood and behavior.
实验室实验的优点和局限性
One advantage of using 3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor and accurate measurement of its effects. However, one limitation is that this compound may have off-target effects on other receptors, which could complicate the interpretation of results.
未来方向
There are several future directions for research on 3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione. One area of interest is the development of more selective GABA-A receptor modulators that have fewer off-target effects. Additionally, there is a need for more studies on the long-term effects of this compound use, particularly on cognitive function and addiction potential. Finally, research on the use of this compound in combination with other drugs, such as antidepressants, could provide valuable insights into its potential therapeutic uses.
合成方法
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione is typically synthesized by the reaction of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with 4-ethyl-1-piperazinecarboxylic acid in the presence of a base. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method has been well established and has been used in various studies.
科学研究应用
3-(4-ethyl-1-piperazinyl)-1-phenyl-2,5-pyrrolidinedione has been widely used in scientific research for its anxiolytic properties. It has been shown to be effective in reducing anxiety levels in animal models and humans. Additionally, it has been used in the treatment of insomnia and depression. This compound has also been used in the study of the GABAergic system, which plays a crucial role in regulating anxiety and other neurological functions.
属性
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-17-8-10-18(11-9-17)14-12-15(20)19(16(14)21)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYPVBPDHWHTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,6aR*)-5-[(5-chloro-2-thienyl)methyl]-3-cyclopentylhexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5026663.png)
![N-benzyl-N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5026671.png)
![(3S)-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5026672.png)
![1-(4-nitrophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5026676.png)



![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5026712.png)
![7-phenyl-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5026725.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5026731.png)
![1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate](/img/structure/B5026736.png)

![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5026748.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}acetamide](/img/structure/B5026753.png)